molecular formula C7H12N2S B180890 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine CAS No. 112086-66-5

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Cat. No.: B180890
CAS No.: 112086-66-5
M. Wt: 156.25 g/mol
InChI Key: JIXXWWDGEMQMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXWWDGEMQMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-66-5
Record name 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Thiazole Ring Formation

Bromination of 3-oxopentane-1,5-diamine derivatives generates α-bromoketone intermediates, which undergo cyclization with thiourea in ethanol at reflux (24–48 h). The resulting 4-methylthiazole-2-amine is isolated via neutralization and extraction (yield: 68–75%).

Propylamine Side-Chain Introduction

The thiazole intermediate is alkylated using 1-bromo-3-chloropropane in dimethylformamide (DMF) with potassium carbonate as base (60°C, 12 h). Subsequent amination with aqueous ammonia (100°C, 6 h) yields the target compound (overall yield: 52%).

Key Reaction Parameters

StepReagentsTemperatureTimeYield
CyclizationThiourea, EtOHReflux24 h68%
Alkylation1-Bromo-3-chloropropane, K₂CO₃60°C12 h79%
AminationNH₃ (aq)100°C6 h86%

Trifluoroacetic Acid-Mediated Deprotection

A high-yielding route employs tert-butyl carbamate (Boc) protection, followed by acidic deprotection:

Boc-Protected Intermediate Synthesis

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is prepared via:

  • Coupling 4-methylthiazole-2-carboxylic acid with Boc-protected propargylamine using HBTU/DIPEA in dichloromethane (0°C to RT, 4 h)

  • Hydrogenation over Pd/C (1 atm H₂, 25°C, 12 h) to saturate the alkyne.

Deprotection Optimization

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1 h, 20°C) achieves quantitative Boc removal. Flash chromatography (MeOH/dichloromethane gradient) provides the hydrochloride salt (93% yield).

Comparative Acid Efficiency

AcidSolventTime (h)Yield (%)Purity (%)
TFACH₂Cl₂19399.2
HClDioxane38597.8
H₂SO₄EtOAc27895.4

One-Pot Multi-Component Reaction

Recent advancements enable thiazole formation and amine functionalization in a single vessel:

Bromoacetylation-Thiocyclization

A mixture of 3-aminopropanol, 2-bromo-1-(4-methylthiazol-2-yl)ethanone, and potassium thiocyanate in ethanol (70°C, 8 h) undergoes tandem thiocyclization and nucleophilic substitution. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield 71%.

Microwave-Assisted Optimization

Microwave irradiation (150 W, 120°C, 30 min) enhances reaction kinetics, achieving 89% yield with reduced side-product formation.

Reaction Scalability Data

Scale (g)EquipmentYield (%)Impurities (%)
5Conventional716.2
50Microwave891.8
500Flow Reactor833.1

Enzymatic Resolution for Chiral Derivatives

For enantiomerically pure forms, Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution:

Racemic Substrate Preparation

Racemic this compound is acetylated using vinyl acetate in tert-butyl methyl ether (25°C, 2 h).

Enzymatic Hydrolysis

CAL-B (10 mg/mL) in phosphate buffer (pH 7.0, 30°C, 24 h) selectively hydrolyzes the (R)-acetylated enantiomer. Extraction with diethyl ether provides (S)-3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine (ee >99%, 45% yield).

Enzyme Performance Metrics

EnzymeTemperatureee (%)Conversion (%)
CAL-B30°C99.248
PPL37°C85.752
CRL25°C91.441

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsIndustrial Viability
Hantzsch SynthesisHigh atom economyMulti-step purificationModerate
TFA DeprotectionExcellent yieldsCorrosive reagentsHigh
One-Pot ReactionReduced wasteMicrowave dependencyEmerging
Enzymatic ResolutionChiral purityLow conversionNiche

Analytical Characterization Benchmarks

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, thiazole-H), 3.12 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.45 (s, 3H, CH₃), 1.88–1.82 (m, 2H, CH₂CH₂)

  • HRMS : m/z calcd for C₇H₁₂N₂S [M+H]⁺ 156.0722, found 156.0725

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥99% purity for TFA-mediated routes vs. 97% for Hantzsch-derived material .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

The compound has demonstrated notable antimicrobial properties against a range of pathogens. Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several thiazole derivatives, including 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The presence of the thiazole ring was crucial for its antibacterial efficacy, suggesting that modifications to this structure could enhance activity further .

Pathogen MIC (µg/mL) Activity
MRSA8Strong
VRE16Moderate
Candida auris32Moderate

Anticancer Applications

The anticancer potential of this compound has been explored through its ability to inhibit specific cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by targeting mitotic processes.

Case Study: Inhibition of Centrosome Amplification

Research focused on the role of HSET (KIFC1) in centrosome amplification in cancer cells revealed that derivatives of thiazoles could inhibit this protein effectively. The inhibition led to multipolar spindle formation and subsequent cell death in centrosome-amplified cells. The compound demonstrated micromolar inhibition rates, indicating its potential as a therapeutic agent in cancer treatment .

Cancer Cell Line Inhibition Rate Effect
DLD1 (tetraploid)MicromolarInduces multipolarity
DLD1 (diploid)MinimalNo significant effect

Anti-inflammatory Applications

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Thiazole derivatives have been shown to modulate inflammatory pathways effectively.

Case Study: Inhibition of Inflammatory Mediators

A study demonstrated that thiazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. The compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .

Inflammatory Mediator Reduction (%) Significance
TNF-alpha50Statistically significant
IL-640Statistically significant

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors. For example, it may inhibit microbial growth by interfering with the synthesis of essential biomolecules or by disrupting cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Compound AB2 : 5-Benzyl-1,3-thiazol-2-amine
  • Key Differences : AB2 features a benzyl group at the 5-position of the thiazole, whereas the target compound has a 4-methyl group.
Compound MS8 : N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide
  • Key Differences: MS8 replaces the propanamine chain with a benzamide-phenoxy group.
  • Impact : The benzamide moiety enhances binding affinity to EHD4 inhibitors (as shown in MS8’s activity) but reduces solubility compared to the target compound’s primary amine .
TASP0415914 : A complex oxadiazole-thiazole derivative
  • Key Differences : Incorporates a hydroxypiperidinyl-oxadiazole group.
  • Impact : The extended heterocyclic system in TASP0415914 improves potency as a PI3Kγ inhibitor but complicates synthetic accessibility compared to the simpler target compound .

Amine Chain Modifications

OX03393 : 3-(4-(Benzothiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine
  • Key Differences: OX03393 has a dimethylamino group and a phenoxy-benzothiazole substituent.
  • Impact : The tertiary amine in OX03393 reduces water solubility but improves binding to squalene synthase. In contrast, the primary amine in the target compound enhances solubility (especially as a dihydrochloride salt) .
Compound 11b,c and 12c : Propan-1-amine derivatives with methoxyphenyl or thio groups
  • Key Differences : These analogs feature aryloxy or arylthio substitutions on the propanamine chain.
  • Impact : The aromatic groups in 11b,c and 12c enhance π-π stacking with targets but may increase metabolic oxidation risks compared to the target compound’s alkyl chain .

Pharmacological and Physicochemical Properties

Lipophilicity (ALogP) :
  • Target Compound : Estimated ALogP ~1.8 (lower due to the primary amine and short chain).
  • AB3/AB4 Analogs : ALogP 2.85–3.59 (higher due to triazole and sulfanyl groups) .
Solubility :
  • The dihydrochloride form of the target compound (C₇H₁₄Cl₂N₂S) significantly improves aqueous solubility, making it advantageous for formulation compared to neutral analogs like AB2 or OX03393 .
Binding Affinity :
  • RBFE Values : Similar compounds (e.g., AB3/AB4) exhibit relative binding free energies (RBFE) of -7.03 to -5.75 kcal/mol. The target compound’s shorter chain may reduce binding energy but improve ligand efficiency (-0.31 to -0.34 kcal/mol) .

Biological Activity

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural characteristics of this compound contribute to its diverse interactions within biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole ring's aromatic nature allows it to participate in π-π interactions and hydrogen bonding, modulating the activity of enzymes and receptors. This compound may inhibit microbial growth by disrupting essential biomolecule synthesis or compromising cell membrane integrity.

Target Pathways

The compound is involved in several biochemical pathways:

  • Enzyme Interactions : It interacts with enzymes related to metabolic pathways, potentially influencing their stability and activity.
  • Cell Signaling : The compound affects cell signaling pathways and gene expression, impacting cellular metabolism.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial effects. In vitro studies indicate its effectiveness against various pathogens, including bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values have shown promising results against strains such as Staphylococcus aureus and Candida species .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Thiazole derivatives are noted for their ability to inhibit tumor cell growth. For example:

  • Studies have reported that thiazole derivatives can effectively inhibit the proliferation of human leukemia cell lines with IC50 values indicating strong cytotoxicity .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 μg/mL
Anticancer ActivityExhibited cytotoxic effects on HL-60 (human leukemia) cells with IC50 values as low as 0.15 μM
Enzyme InteractionInfluences metabolic enzyme activity, enhancing or inhibiting their functions depending on concentration

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests that its polar nature may enhance solubility and bioavailability compared to other poorly soluble drug entities. This characteristic is crucial for its effectiveness in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multistep reactions, starting with functionalization of the thiazole core. For example, coupling reactions between thiazol-2-yl derivatives and propan-1-amine precursors are common. outlines a similar protocol where 4-methyl-1,3-thiazol-2-amine reacts with bromoacetyl bromide in a basic medium to form intermediates, followed by coupling with oxadiazole derivatives in aprotic polar solvents (e.g., DMF or DMSO). Key optimizations include:
  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
  • Catalysts : Use triethylamine or DMAP to enhance nucleophilic substitution efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    highlights the importance of cesium carbonate and copper(I) bromide in facilitating cross-coupling reactions for analogous amines, suggesting applicability here .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) is critical:
  • NMR : Use deuterated solvents (e.g., CDCl3) to resolve proton environments. The thiazole ring protons typically appear as singlets (δ 6.8–7.2 ppm), while the propan-1-amine chain shows triplet/multiplet patterns (δ 1.5–3.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 185.08 for C8H13N2S) with <2 ppm error .
    IR spectroscopy can validate amine (-NH2) stretches (~3300 cm⁻¹) and thiazole C=N bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for modeling:
  • HOMO-LUMO Gaps : Predict charge-transfer potential. demonstrates that exact-exchange terms in DFT improve accuracy for thermochemical properties (e.g., ionization potentials) .
  • Reactivity Sites : Natural Bond Orbital (NBO) analysis identifies nucleophilic centers (e.g., the thiazole N atom and terminal amine) for derivatization .
    Software like Gaussian or ORCA can optimize geometries using 6-31G(d) basis sets .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validation using complementary techniques is essential:
  • X-ray Crystallography : Resolve ambiguities in NMR assignments by determining crystal structure. utilized SHELX software for refining crystal parameters of a tungsten-thiazole complex, a method applicable here .
  • 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity in ambiguous regions (e.g., overlapping peaks in the propan-1-amine chain) .

Q. How can synthetic yield be improved for large-scale preparation of this compound?

  • Methodological Answer : Optimize via Design of Experiments (DoE):
  • Catalyst Screening : Test palladium/copper systems (e.g., Pd(OAc)2/CuI) for coupling steps, as in .
  • Solvent Effects : Compare yields in DMF vs. THF; DMF often improves reaction homogeneity .
  • Workup Protocols : Use acid-base extraction to isolate the amine (e.g., HCl wash to remove unreacted precursors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.